

Spectroscopic Profile of 4-Chloroindolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloroindolin-2-One

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Introduction

4-Chloroindolin-2-one, also known as 4-chlorooxindole, is a halogenated derivative of indolin-2-one. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom at the 4-position of the aromatic ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in drug discovery and development.^[1] A comprehensive understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in complex biological matrices.

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Chloroindolin-2-one**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural framework of **4-Chloroindolin-2-one** forms the basis for interpreting its spectroscopic data. The molecule consists of a bicyclic system with a benzene ring fused to a five-membered lactam ring. The chlorine substituent at the C4 position and the methylene group at C3 are key features that give rise to characteristic spectral signatures.

Molecular Structure of **4-Chloroindolin-2-one**

Caption: Chemical structure of **4-Chloroindolin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Chloroindolin-2-one**, both ^1H and ^{13}C NMR provide diagnostic information.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-Chloroindolin-2-one** is expected to exhibit distinct signals for the aromatic protons, the methylene protons, and the amine proton. The electron-withdrawing nature of the chlorine atom and the amide group will influence the chemical shifts of the neighboring protons.

Table 1: Predicted ^1H NMR Spectral Data for **4-Chloroindolin-2-one**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	N-H
~7.2	Triplet	1H	H-6
~7.0	Doublet	1H	H-5
~6.8	Doublet	1H	H-7
~3.6	Singlet	2H	CH ₂

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

The downfield chemical shift of the N-H proton is characteristic of an amide proton. The aromatic protons are expected to show a splitting pattern corresponding to their coupling with adjacent protons. The methylene protons at the C3 position are expected to appear as a singlet due to the absence of adjacent protons.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the lactam ring is expected to be the most downfield signal.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Chloroindolin-2-one**

Chemical Shift (ppm)	Assignment
~175	C=O
~142	C-7a
~130	C-4
~128	C-6
~125	C-3a
~123	C-5
~110	C-7
~36	C-3

Note: Predicted data is based on standard chemical shift values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chloroindolin-2-one** will be dominated by absorptions corresponding to the N-H and C=O stretching vibrations of the lactam ring, as well as C-H and C-Cl bonds.

Table 3: Expected IR Absorption Peaks for **4-Chloroindolin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch (Amide)
~1710	Strong, Sharp	C=O Stretch (Lactam)
~1610, ~1470	Medium	C=C Stretch (Aromatic)
~780	Strong	C-Cl Stretch

The broadness of the N-H stretch is indicative of hydrogen bonding. The strong, sharp absorption around 1710 cm⁻¹ is a hallmark of the carbonyl group in a five-membered lactam ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Chloroindolin-2-one**, the presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum.

The molecular ion peak (M⁺) is expected at m/z 167, corresponding to the molecule with the ³⁵Cl isotope. A significant M+2 peak at m/z 169, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.^[2]

Expected Fragmentation Pattern:

The fragmentation of **4-Chloroindolin-2-one** is likely to proceed through the loss of small molecules such as CO and HCl, as well as cleavage of the lactam ring.

Workflow for Spectroscopic Analysis of **4-Chloroindolin-2-one**

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References

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- 2. chemguide.co.uk [chemguide.co.uk]
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